molecular formula C6H11ClO B1582999 6-Chlorohexanal CAS No. 52387-36-7

6-Chlorohexanal

Cat. No. B1582999
CAS RN: 52387-36-7
M. Wt: 134.6 g/mol
InChI Key: GVIQYWPEJQUXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorohexanal is a chemical compound with the molecular formula C6H11ClO . It has an average mass of 134.604 Da and a monoisotopic mass of 134.049850 Da . It is also known by other names such as 6-Chlorhexanal and 6-Chlorohexaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The structure is linear, with the chlorine atom attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 187.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.4±3.0 kJ/mol, and the flash point is 83.2±13.7 °C . The index of refraction is 1.425, and the molar refractivity is 34.9±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Chromosomal Studies

6-Chlorohexanal, or related compounds, have been used in chromosomal studies. For instance, Buiatti and Ronchi (1969) explored the influence of protein synthesis inhibitors on chromosome breaking action in Allium cepa root meristems. They found that inhibitors increased the frequency of chromosomal aberrations, such as subchromatid exchanges and chromatid breaks, which can be crucial in understanding chromosomal mechanics (Buiatti & Ronchi, 1969).

Spectroscopy and Material Analysis

In the field of spectroscopy, this compound and its variants like 1,6-dichlorohexane have been subject to extensive study. Jaiswal et al. (1990) investigated the infrared and Raman spectra of 1,6-dichlorohexane, providing insights into the molecular symmetry and vibrational spectra of chlorohexanes. This research contributes to a deeper understanding of the molecular properties of such compounds (Jaiswal, Garg, & Crowder, 1990).

Reproductive and Developmental Biology

In reproductive and developmental biology, studies have been conducted on compounds related to this compound. Oliveira et al. (2015) researched the effects of 6-dimethylaminopurine and cyclohexamide on reproductive performance and development in vivo. Their findings on these compounds' mutagenic and teratogenic effects provide valuable data for understanding the implications of certain chemicals in reproductive health (Oliveira et al., 2015).

Environmental Science

In environmental science, the detection and analysis of chemicals like this compound and its derivatives have been crucial. Subhani et al. (2020) developed a method for the simultaneous determination of acetamiprid and 6-chloronicotinic acid in environmental samples. This research highlights the importance of monitoring environmental pollutants and their metabolites (Subhani et al., 2020).

Electrochemistry

Electrochemical studies have also been conducted on related compounds. Rose (2016) explored the electrochemical reductions of 1-bromo-6-chlorohexane and 1‐chloro-6-iodohexane. This research contributes to the understanding of electrochemical behaviors and potential applications of chlorohexanes in various industrial processes (Rose, 2016).

Safety and Hazards

6-Chlorohexanal should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

6-chlorohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIQYWPEJQUXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349106
Record name 6-chlorohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52387-36-7
Record name 6-chlorohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorohexanal
Reactant of Route 2
6-Chlorohexanal
Reactant of Route 3
Reactant of Route 3
6-Chlorohexanal
Reactant of Route 4
6-Chlorohexanal
Reactant of Route 5
Reactant of Route 5
6-Chlorohexanal
Reactant of Route 6
Reactant of Route 6
6-Chlorohexanal

Q & A

Q1: The second research paper mentions "reductions of 6-chlorohexanal by tributyltin hydride." Can you elaborate on the reaction and its significance?

A2: The paper "HOMOLYTIC CYCLIZATION ON A CARBONYL: REEXAMINATION OF REDUCTIONS OF Γ-CHLOROBUTYROPHENONE AND this compound BY TRIBUTYLTIN HYDRIDE" [] investigates the mechanism of how tributyltin hydride reduces this compound. While the abstract doesn't provide specific details, this type of reaction generally involves the formation of radical intermediates. Understanding this reaction mechanism can be significant in organic chemistry for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.